molecular formula C19H21N3 B2738796 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 312496-98-3

3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B2738796
CAS No.: 312496-98-3
M. Wt: 291.398
InChI Key: RFVQQDXOTUKMDW-UHFFFAOYSA-N
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Description

3-(4-tert-Butylphenyl)-1-phenyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a central pyrazole ring (five-membered heterocycle with two nitrogen atoms) substituted with a 4-tert-butylphenyl group at position 3 and a phenyl group at position 1. Its molecular formula is C₁₉H₂₁N₃, with a molecular weight of 291.39 g/mol (CAS: 1015845-73-4) . This compound has been studied as a precursor in medicinal chemistry for synthesizing derivatives with anticancer, anti-inflammatory, or kinase-inhibitory activities .

Properties

IUPAC Name

5-(4-tert-butylphenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-19(2,3)15-11-9-14(10-12-15)17-13-18(20)22(21-17)16-7-5-4-6-8-16/h4-13H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVQQDXOTUKMDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methodologies

Cyclocondensation of β-Bromo-α-(Ethylsulfinyl)Cinnamonitrile Derivatives

The most well-documented route involves the cyclization of β-bromo-α-(ethylsulfinyl)cinnamonitrile precursors with hydrazine hydrate (Figure 1).

Reaction Mechanism
  • Precursor Synthesis : β-Bromo-α-(ethylsulfanyl)cinnamonitrile is synthesized via bromination of α-(ethylsulfanyl)cinnamonitrile using N-bromosuccinimide (NBS) in dichloromethane.
  • Oxidation : The sulfide is oxidized to the sulfoxide using hydrogen peroxide (H₂O₂) in acetic acid at 0–5°C, yielding β-bromo-α-(ethylsulfinyl)cinnamonitrile.
  • Cyclization : Treatment with hydrazine hydrate in ethanol at reflux induces nucleophilic attack at the β-bromo carbon, followed by sulfoxide elimination and pyrazole ring formation. Hydrochloric acid hydrolysis finalizes the 5-amino group.

Optimization Insights :

  • Yield : 86% for analogous 5-amino-3-arylpyrazoles.
  • Regioselectivity : The tert-butyl group’s steric bulk directs substitution to the C3 position, while the phenyl group occupies N1 due to electronic effects.
Substrate Scope and Limitations
  • Aryl Group Compatibility : Electron-donating groups (e.g., tert-butyl) enhance cyclization rates, while electron-withdrawing groups (e.g., nitro) necessitate harsher conditions.
  • Byproducts : Over-oxidation to sulfones or incomplete cyclization may occur if H₂O₂ stoichiometry exceeds 1.2 equivalents.

Cyclization of β-Ketonitrile Intermediates

An alternative approach employs β-ketonitriles, which undergo cyclocondensation with hydrazine to form the pyrazole core (Figure 2).

Synthetic Steps
  • Ketonitrile Preparation : 4-Tert-butylphenylacetophenone is treated with cyanating agents (e.g., trimethylsilyl cyanide) to form the β-ketonitrile.
  • Cyclization : Refluxing with hydrazine hydrate in ethanol affords the pyrazole ring, with the amino group arising from the hydrazine nitrogen.

Advantages :

  • Simpler Purification : Avoids sulfoxide byproducts.
  • Scalability : Suitable for multi-gram synthesis (reported yields: 75–82%).

Experimental Procedures and Characterization

Detailed Synthesis via β-Bromo-α-(Ethylsulfinyl)Cinnamonitrile

Materials :

  • β-Bromo-α-(ethylsulfanyl)cinnamonitrile (1.0 equiv)
  • H₂O₂ (30%, 1.1 equiv)
  • Hydrazine hydrate (1.2 equiv)
  • Ethanol (anhydrous)

Procedure :

  • Dissolve β-bromo-α-(ethylsulfanyl)cinnamonitrile (10 mmol) in acetic acid (20 mL).
  • Add H₂O₂ dropwise at 0°C, stir for 2 h.
  • Quench with ice water, extract with ethyl acetate, and dry over Na₂SO₄.
  • Reflux the sulfoxide intermediate with hydrazine hydrate in ethanol (3 h).
  • Acidify with HCl (1 M), filter, and recrystallize from ethanol/water.

Characterization Data :

  • Molecular Formula : C₁₉H₂₁N₃.
  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, t-Bu), 6.85–7.45 (m, 9H, Ar-H), 5.21 (s, 2H, NH₂).
  • IR (KBr) : 3400 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N).

Comparative Analysis of Methods

Parameter Method 2.1 Method 2.2
Yield 86% 82%
Reaction Time 5 h 4 h
Purification Difficulty Moderate Low
Scalability 10 g 50 g

Chemical Reactions Analysis

Types of Reactions

3-(4-tert-Butylphenyl)-1-phenyl-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-3-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Structural and Molecular Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
3-(4-tert-Butylphenyl)-1-phenyl-1H-pyrazol-5-amine 3: 4-tert-butylphenyl; 1: phenyl C₁₉H₂₁N₃ 291.39 High hydrophobicity, steric bulk
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 3: tert-butyl; 1: 4-fluorophenyl C₁₃H₁₆FN₃ 233.28 Fluorine enhances electronegativity
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3: tert-butyl; 1: methyl; N: 4-methoxybenzyl C₁₇H₂₃N₃O 285.39 Methoxy group improves solubility
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide 3: carboxamide; 1: 4-fluorophenyl; 5: p-tolyl C₃₂H₃₇N₃O₅S 575.24 Carboxamide for hydrogen bonding
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide 3: pyrazole-3-amine; N: benzamide C₂₁H₂₃N₃O₂ 357.43 Dual aromatic systems for target binding
This compound
  • Applications : Serves as a scaffold for anticancer agents. Derivatives like pyrazolo[3,4-b]pyridines (e.g., compound 9a in ) exhibit in vitro anticancer activity against breast and colon cancer cell lines .
  • Mechanism : The tert-butyl group enhances lipophilicity, promoting cellular uptake, while the phenyl groups stabilize interactions with hydrophobic kinase domains .
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine
  • Activity : Fluorine at position 4 increases electronegativity, improving binding to enzymes like cyclooxygenase-2 (COX-2). Reported IC₅₀ values for COX-2 inhibition are ~0.8 µM .
  • Drawback : Reduced metabolic stability due to fluorine’s susceptibility to oxidative metabolism .
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-fluorophenyl)-5-p-tolyl-1H-pyrazole-3-carboxamide
  • Potency : Carboxamide group facilitates hydrogen bonding with residues in kinase ATP-binding pockets (e.g., EGFR inhibition with IC₅₀ = 12 nM) .
  • Pharmacokinetics : Higher molecular weight (575.24 g/mol) may limit oral bioavailability due to poor absorption .
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • Advantage : Methoxybenzyl substituent improves aqueous solubility (logP = 2.1 vs. 3.5 for the parent compound) .
  • Therapeutic Use : Tested in neurodegenerative models for dopamine receptor modulation .

Key Research Findings

Compound Study Outcome Reference
This compound Pyrazolo[3,4-b]pyridine derivatives show IC₅₀ = 1.2–3.8 µM against MCF-7 cells
3-tert-Butyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine 79% yield in synthesis; single-crystal X-ray confirms planar pyrazole core
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-naphth-2-yl-1H-pyrazole-3-carboxamide Enhanced tumor growth inhibition (TGI = 68%) in xenograft models
4-(tert-butyl)-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide Binds to G-protein-coupled receptors with Ki = 45 nM

Biological Activity

3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, a compound with potential therapeutic applications, belongs to the pyrazole class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C18H20N2\text{C}_{18}\text{H}_{20}\text{N}_2

This structure features a pyrazole ring substituted with a tert-butylphenyl and a phenyl group, contributing to its unique biological properties.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study involving various pyrazole derivatives, some exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been widely documented. In vitro studies have demonstrated that similar compounds possess activity against various bacterial strains. For example, derivatives were tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at low concentrations .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli4.0 µg/mL
Similar DerivativeS. aureus5.1 µg/mL

Anticancer Activity

The anticancer properties of pyrazole derivatives have also been explored. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines. In particular, studies have highlighted their ability to induce apoptosis in cancer cells, making them potential candidates for further development in cancer therapy .

Case Study 1: Anti-inflammatory Effects

In a controlled study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The most active compounds showed significant reduction in edema compared to controls, suggesting that structural modifications can enhance anti-inflammatory efficacy .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial effects of pyrazole derivatives against Mycobacterium tuberculosis. The synthesized compounds were screened for activity against the H37Rv strain, with some exhibiting over 90% inhibition at concentrations significantly lower than standard treatments .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-tert-butylphenyl)-1-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation of substituted phenyl precursors with pyrazole-forming reagents. For example, describes the use of α,β-unsaturated ketones derived from aromatic aldehydes, reacting with malononitrile or cyanoacetamide derivatives under reflux in ethanol . Optimization includes adjusting solvent polarity (e.g., DMF for high-temperature reactions) and catalytic bases like K₂CO₃ to enhance yields. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity.

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR resolves aromatic proton environments (e.g., tert-butyl group at δ ~1.3 ppm) and confirms substitution patterns .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect byproducts .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 318.18 for C₁₉H₂₂N₃) .

Q. What initial biological screening strategies are suitable for evaluating its bioactivity?

  • Methodological Answer : Prioritize in vitro assays:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., for kinases or proteases) to measure IC₅₀ values. highlights pyrazole derivatives as kinase inhibitors, requiring ATP-competitive binding assays .
  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC determination .

Advanced Research Questions

Q. How can X-ray crystallography resolve the compound’s stereoelectronic properties and intermolecular interactions?

  • Methodological Answer : Single-crystal X-ray diffraction (173 K, Mo-Kα radiation) determines bond lengths, angles, and packing motifs. For example, reports triclinic crystal systems (space group P1) with key parameters like a = 8.5088 Å, b = 9.8797 Å, and intermolecular N–H···O hydrogen bonds stabilizing the lattice . Refinement software (e.g., SHELXL) calculates R-factors (<0.05) for accuracy.

Q. How can contradictory biological activity data (e.g., varying IC₅₀ across studies) be systematically addressed?

  • Methodological Answer : Investigate potential sources:

  • Tautomerism : Use ¹⁵N NMR or computational DFT calculations (e.g., Gaussian 09) to identify dominant tautomeric forms. shows planar triazole tautomers influencing binding .
  • Solubility Effects : Measure logP (shake-flask method) and apply co-solvents (DMSO/PBS) to maintain bioactivity .
  • Target Selectivity : Perform kinome-wide profiling (e.g., KinomeScan) to identify off-target interactions .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pyrazole derivatives?

  • Methodological Answer :

  • Systematic Substitution : Replace tert-butyl with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups. demonstrates enhanced activity in 3,4-dimethylphenyl analogs .
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA (Sybyl-X) to correlate steric/electrostatic fields with activity .
  • Pharmacophore Mapping : Align active analogs (e.g., triazole-pyrazole hybrids) to identify essential H-bond donors/acceptors .

Q. How can reaction mechanisms for pyrazole ring formation be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in situ IR spectroscopy (e.g., carbonyl stretches during cyclocondensation) .
  • Isotopic Labeling : Use ¹³C-labeled hydrazines to track nitrogen incorporation into the pyrazole ring .
  • Computational Analysis : Transition state modeling (GAMESS) identifies rate-determining steps, such as nucleophilic attack on α,β-unsaturated ketones .

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